

## Mitigating skin irritation by removing urea from NP213 formulations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | NP213    |           |
| Cat. No.:            | B1679984 | Get Quote |

## Technical Support Center: NP213 Formulations and Skin Irritation

This technical support center provides guidance for researchers, scientists, and drug development professionals working with **NP213** formulations. The following information addresses potential skin irritation and the rationale behind the removal of urea from certain formulations.

#### **Frequently Asked Questions (FAQs)**

Q1: What is the role of urea in topical formulations like **NP213**?

A1: Urea is a well-established excipient in dermatology for several reasons. It is a hygroscopic molecule, meaning it attracts and retains water, making it an effective humectant for skin hydration.[1][2][3] At different concentrations, its properties vary. At concentrations of 10% or lower, it primarily functions as a moisturizer.[4][5] At concentrations above 10%, it acts as a keratolytic agent, helping to break down the outer layer of dead skin cells.[4][5] This dual functionality makes it a common ingredient in formulations for dry, scaly skin conditions.[1][6]

Q2: Why was urea initially included in the **NP213** formulation?

A2: In the initial Phase IIa clinical study of **NP213** for onychomycosis, the formulation contained 20% (w/v) urea.[7] The rationale for its inclusion was likely to leverage its keratolytic properties

#### Troubleshooting & Optimization





to soften the nail plate and surrounding skin, potentially enhancing the penetration of the active ingredient, **NP213**.[1][5]

Q3: What observations led to the removal of urea from subsequent **NP213** formulations?

A3: During the first Phase IIa clinical trial, mild erythema (redness) of the skin at the application site was observed in a small number of participants.[7] This side effect was noted in both the group receiving **NP213** with urea and the placebo group, which also contained urea.[7] Although not definitively caused by the active ingredient, it was hypothesized that the 20% urea concentration could be an irritant, especially on skin that may already be damaged or inflamed due to the fungal infection.[7][8] To mitigate this potential for skin irritation, urea was omitted from the **NP213** formulation in subsequent clinical trials.[8]

Q4: What are the common signs of skin irritation that can be caused by urea?

A4: Mild and temporary skin irritation is a known side effect of urea, particularly at higher concentrations.[1][9] Common symptoms include:

- Stinging sensation[6][10]
- Burning sensation[6][10]
- Itching[6][10]
- Redness[11]

These effects are usually self-resolving.[1]

Q5: Are there alternative excipients to urea for achieving similar effects?

A5: Yes, other excipients can provide hydration and keratolytic effects.

- For hydration (Humectants): Glycerin, hyaluronic acid, and panthenol are effective alternatives for attracting and retaining moisture in the skin.[12][13]
- For keratolytic action: Salicylic acid is a common alternative for its exfoliating properties.[14]



# Troubleshooting Guide: Skin Irritation in NP213 Formulation Experiments

If you are encountering unexpected skin irritation in your in vitro or in vivo experiments with **NP213** formulations, this guide provides a systematic approach to troubleshooting.

### Troubleshooting & Optimization

Check Availability & Pricing

| Problem                                                                      | Potential Cause                                                                                                                                                                                                           | Recommended Solution                                                                                                                                                                                                                                                                          |
|------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpected skin irritation (e.g., erythema, edema) in an experimental model. | High concentration of urea in the formulation.                                                                                                                                                                            | If your formulation contains urea, especially at concentrations above 10%, consider this a primary potential cause.[9] Prepare a new formulation without urea to use as a control and compare the irritation levels. Subsequent clinical trials for NP213 omitted urea for this reason.[7][8] |
| Other excipients in the vehicle.                                             | The base vehicle of the formulation, independent of the active ingredient, can sometimes cause irritation.  Test the vehicle alone on your experimental model to rule out irritation from other components.               |                                                                                                                                                                                                                                                                                               |
| pH of the formulation.                                                       | The pH of a topical formulation should ideally be close to the natural pH of the skin (around 5.5) to avoid disrupting the skin's acid mantle.[15][16]  Measure and adjust the pH of your formulation if necessary.       | _                                                                                                                                                                                                                                                                                             |
| Compromised skin barrier in the experimental model.                          | If using an animal model or reconstructed human epidermis with a compromised barrier, sensitivity to all components, including the vehicle, may be heightened.[8] Ensure your control groups adequately account for this. |                                                                                                                                                                                                                                                                                               |



| Variability in irritation results between batches. | Inconsistent formulation preparation.                                                                                                       | Minor variations in mixing times, temperatures, or the order of ingredient addition can affect the final formulation. Standardize and document your preparation process meticulously.[17] |
|----------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Purity of ingredients.                             | Ensure all raw materials, including urea and other excipients, are of high purity. Impurities can sometimes be the cause of irritation.[18] |                                                                                                                                                                                           |

### **Quantitative Data Summary**

The following tables summarize the concentration-dependent effects of urea and the adverse events noted in the initial **NP213** clinical trial.

Table 1: Concentration-Dependent Effects of Urea in Topical Formulations

| Urea Concentration | Primary Function              | Potential for Irritation                              |
|--------------------|-------------------------------|-------------------------------------------------------|
| ≤ 10%              | Moisturizer / Humectant[4][5] | Mild, occasional[1][9]                                |
| > 10% - 20%        | Keratolytic Agent[4][9]       | More frequent, but typically mild and temporary[1][9] |
| > 20%              | Strong Keratolytic[9]         | Increased likelihood of irritation[9]                 |

Table 2: Adverse Events in the First NP213 Phase IIa Clinical Trial (with 20% Urea)



| Adverse Event                                       | NP213 Group (n=not specified) | Placebo Group (n=not specified) |
|-----------------------------------------------------|-------------------------------|---------------------------------|
| Mild Erythema                                       | 3 cases                       | 2 cases                         |
| Moderate Headache                                   | 1 case                        | 0 cases                         |
| Data adapted from a study on NP213 (Novexatin®).[7] |                               |                                 |

#### **Experimental Protocols & Workflows**

Protocol: Assessing Skin Irritation Potential of a Formulation using a Reconstructed Human Epidermis (RhE) Model

This protocol is a generalized procedure for evaluating the irritation potential of different **NP213** formulations.

- Preparation of Tissues: Culture the RhE tissues according to the manufacturer's instructions until they are ready for use.
- Formulation Preparation: Prepare the following formulations:
  - NP213 with urea (at your concentration of interest)
  - NP213 without urea
  - Vehicle with urea (negative control for the API)
  - Vehicle without urea (negative control for the API and urea)
  - Phosphate-buffered saline (PBS) (negative control)
  - 5% Sodium Dodecyl Sulfate (SDS) (positive control for irritation)
- Application: Apply a standardized amount (e.g., 25-50 μL) of each formulation to the surface
  of the RhE tissues.
- Incubation: Incubate the tissues for a defined period (e.g., 60 minutes) at 37°C and 5% CO2.



- Washing: Thoroughly rinse the formulations from the tissue surfaces with PBS.
- Post-Incubation: Transfer the tissues to fresh culture medium and incubate for an extended period (e.g., 42 hours).
- Viability Assay (MTT Assay):
  - Transfer the tissues to a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
  - Incubate for approximately 3 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
  - Extract the formazan and measure the absorbance using a spectrophotometer.
- Data Analysis: Calculate the percentage of cell viability for each formulation relative to the negative control (PBS). A significant decrease in viability indicates irritation potential.

#### **Visualizations**



### Experimental Workflow for Assessing Skin Irritation Preparation Prepare Formulations: - NP213 with Urea Culture Reconstructed - NP213 without Urea Human Epidermis (RhE) Tissues - Vehicle Controls Positive/Negative Controls Experiment Apply Formulations to RhE Tissues Incubate (e.g., 60 mins) Wash Tissues Post-Incubation (e.g., 42 hrs) Analysis Perform MTT Assay (Cell Viability) Measure Absorbance Calculate % Viability vs. Control

Click to download full resolution via product page

Caption: Workflow for evaluating skin irritation potential of formulations.

Compare Irritation Potential





Click to download full resolution via product page

Caption: Decision tree for troubleshooting skin irritation in experiments.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Urea in Dermatology: A Review of its Emollient, Moisturizing, Keratolytic, Skin Barrier Enhancing and Antimicrobial Properties PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mastering Urea in Cosmetic Formulations | Cosmetic Chemist and Formulation London [cosmeticchemist.co.uk]
- 3. specialchem.com [specialchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Topical urea in skincare: A review PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urea in Lotion and Cream: Benefits, Side Effects, How to Use It [healthline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile PMC [pmc.ncbi.nlm.nih.gov]
- 9. nordiccare.com [nordiccare.com]
- 10. Urea-containing cream Wikipedia [en.wikipedia.org]
- 11. Urea: Skin Care Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 12. nbinno.com [nbinno.com]
- 13. accufixcosmetics.com [accufixcosmetics.com]
- 14. droracle.ai [droracle.ai]
- 15. specialchem.com [specialchem.com]
- 16. medpaksolutions.com [medpaksolutions.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Mitigating skin irritation by removing urea from NP213 formulations]. BenchChem, [2025]. [Online PDF]. Available at:





[https://www.benchchem.com/product/b1679984#mitigating-skin-irritation-by-removing-urea-from-np213-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com